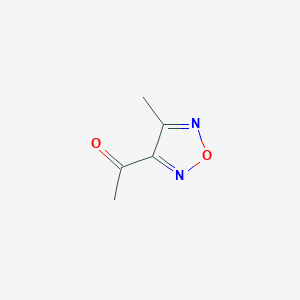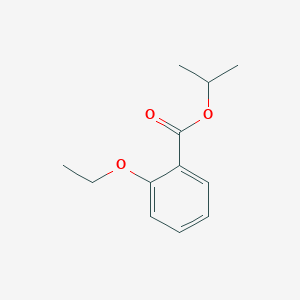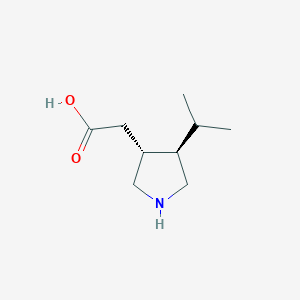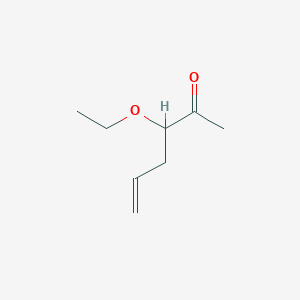
5-Hexen-2-one,3-ethoxy-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-2-one,3-ethoxy-(9ci) is an organic compound with the molecular formula C8H14O2 It is a member of the enone family, characterized by the presence of both an alkene and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Hexen-2-one,3-ethoxy-(9ci) can be synthesized through several methods. One common approach involves the reaction of 3-hexen-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition of ethanol to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxy-5-hexen-2-one typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexen-2-one,3-ethoxy-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted enones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexen-2-one,3-ethoxy-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-ethoxy-5-hexen-2-one involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the presence of the electron-deficient carbonyl group, which makes the β-carbon susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Similar in structure but with a cyclic backbone.
3-Hexen-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
5-Ethoxy-3-hexen-2-one: An isomer with different positioning of the ethoxy group.
Uniqueness
5-Hexen-2-one,3-ethoxy-(9ci) is unique due to its linear structure and the presence of both an alkene and a ketone functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
161974-09-0 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
3-ethoxyhex-5-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(7(3)9)10-5-2/h4,8H,1,5-6H2,2-3H3 |
Clé InChI |
CPWNVHOBBSCYKU-UHFFFAOYSA-N |
SMILES |
CCOC(CC=C)C(=O)C |
SMILES canonique |
CCOC(CC=C)C(=O)C |
Synonymes |
5-Hexen-2-one, 3-ethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
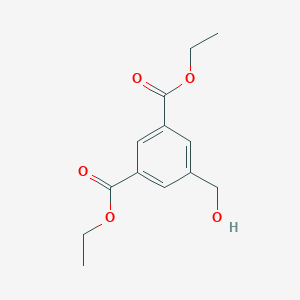
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
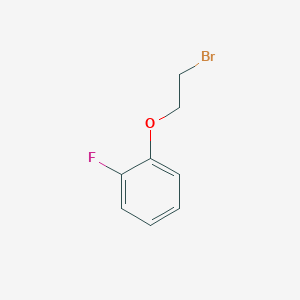

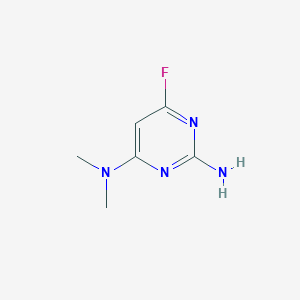
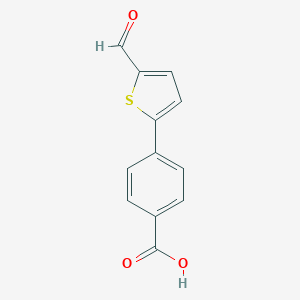
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
